1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine
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Overview
Description
1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-(ethylsulfonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzyl-4-(ethylsulfonyl)piperazine: Similar structure but lacks the ethoxy group on the benzyl moiety.
1-(4-methoxybenzyl)-4-(ethylsulfonyl)piperazine: Contains a methoxy group instead of an ethoxy group on the benzyl moiety.
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine: Has a methylsulfonyl group instead of an ethylsulfonyl group on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-ethylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-20-15-7-5-14(6-8-15)13-16-9-11-17(12-10-16)21(18,19)4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQLFHLBDQQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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